molecular formula C22H34BNO4 B12304432 Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Cat. No.: B12304432
M. Wt: 387.3 g/mol
InChI Key: YWKKSEMAIAXYPD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate: is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to borane derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Boronic acids.

    Reduction: Borane derivatives.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine

    Drug Development: Investigated for its potential use in the development of new therapeutic agents, particularly in cancer research.

    Bioconjugation: Utilized in the modification of biomolecules for targeted drug delivery and diagnostic applications.

Industry

    Material Science: Applied in the synthesis of advanced materials, such as polymers and nanomaterials.

    Agriculture: Used in the development of new agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where the boronic ester group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds, makes it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C22H34BNO4

Molecular Weight

387.3 g/mol

IUPAC Name

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-13-9-11-17(15-24)16-10-8-12-18(14-16)23-27-21(4,5)22(6,7)28-23/h8,10,12,14,17H,9,11,13,15H2,1-7H3

InChI Key

YWKKSEMAIAXYPD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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